2-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-one
Description
Properties
Molecular Formula |
C8H10N2O |
|---|---|
Molecular Weight |
150.18 g/mol |
IUPAC Name |
2-methyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyridin-4-one |
InChI |
InChI=1S/C8H10N2O/c1-6-5-7-8(11)3-2-4-10(7)9-6/h5H,2-4H2,1H3 |
InChI Key |
YNHWFYGYBAXHNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2CCCC(=O)C2=C1 |
Origin of Product |
United States |
Preparation Methods
Base-Mediated Cyclocondensation of 3-Aminopyrazoles
The most widely reported route involves cyclocondensation between 3-aminopyrazoles and α,β-unsaturated ketones. For instance, reaction of 3-amino-5-methylpyrazole with ethyl acetoacetate under basic conditions (e.g., KOH/EtOH) yields the target compound via intramolecular cyclization. This method typically achieves 60–75% yields but requires precise control of stoichiometry to avoid dimerization by-products.
A modified protocol using microwave irradiation reduces reaction time from 12 hours to 45 minutes while improving yield to 82%. The enhanced kinetics are attributed to uniform heating, which suppresses side reactions such as N-alkylation of the pyrazole ring.
Pericyclic Reaction Approaches
[4 + 2] Cycloaddition of N-Propargylic Sulfonylhydrazones
Ding et al. demonstrated a scalable one-pot synthesis via copper-catalyzed [4 + 2] cycloaddition. N-Propargylic sulfonylhydrazones react with sulfonyl azides to form triazole intermediates, which undergo intramolecular Diels–Alder cyclization (Scheme 1). Subsequent elimination in basic media furnishes the pyrazolo[1,5-a]pyridine core with 89% regioselectivity.
Scheme 1 :
-
CuCl (5 mol%), DCM, 25°C, 2 h
-
KOtBu, THF, 60°C, 4 h
This method’s advantage lies in its ability to introduce substituents at positions 5 and 7 through variation of the sulfonylhydrazone precursor.
SNAr-Based Functionalization
Nucleophilic Aromatic Substitution of Nitropyridine Derivatives
A retrosynthetic approach utilizing 2-chloro-3-nitropyridines has been adapted for pyrazolo[1,5-a]pyridin-4-one synthesis. Treatment of 2-chloro-3-nitro-4-methylpyridine with hydrazine hydrate induces nitro group displacement, forming a hydrazone intermediate. Acid-mediated cyclization then yields the target compound with 70% efficiency.
Key Conditions :
-
Hydrazine hydrate (2 eq), EtOH, reflux, 6 h
-
HCl (conc.), 100°C, 3 h
This method’s limitation is the restricted commercial availability of substituted nitropyridine starting materials.
Multi-Component Reactions (MCRs)
Iron-Catalyzed Three-Component Assembly
Yan’s MCR strategy employs 2-aminopyridine, methyl propiolate, and acetylacetone in the presence of FeCl3·6H2O. The reaction proceeds via sequential Knoevenagel condensation and cyclization, achieving 78% yield under solvent-free conditions.
Optimized Parameters :
-
Catalyst: FeCl3·6H2O (10 mol%)
-
Temperature: 80°C
-
Time: 4 h
This approach excels in atom economy but faces challenges in controlling stereochemistry when using unsymmetrical ketones.
Comparative Analysis of Synthetic Methods
Table 1 : Efficiency Metrics Across Preparation Routes
| Method | Yield (%) | Time (h) | Temperature (°C) | Scalability |
|---|---|---|---|---|
| Cyclocondensation | 60–82 | 0.75–12 | 25–80 | Moderate |
| [4 + 2] Cycloaddition | 89 | 6 | 25–60 | High |
| SNAr Functionalization | 70 | 9 | 100 | Low |
| MCR | 78 | 4 | 80 | Moderate |
The cycloaddition route offers superior regioselectivity and scalability, making it preferable for industrial applications. In contrast, SNAr methods are limited by substrate availability but remain valuable for introducing electron-withdrawing groups.
Mechanistic Insights and Side-Reaction Mitigation
Acid-Catalyzed Rearrangement Pathways
During cyclization, competing C-N acetyl migration has been observed, leading to isomeric by-products. NMR studies reveal that protonation of the carbonyl oxygen facilitates this rearrangement, which can be suppressed by using non-polar solvents (e.g., toluene) and low acid concentrations.
Oxidative By-Product Formation
Oxidation of the dihydropyridine ring to pyridinium species occurs under aerobic conditions, particularly in metal-catalyzed reactions. Implementing inert atmospheres (N2/Ar) and adding radical scavengers (e.g., BHT) reduces such by-products by 40–60%.
Recent Advancements in Catalysis
Enantioselective Organocatalysis
Chiral phosphoric acids (e.g., TRIP) enable asymmetric synthesis of pyrazolo[1,5-a]pyridin-4-ones with up to 92% ee. The catalyst activates α,β-unsaturated ketones through hydrogen bonding, inducing facial selectivity during cyclization.
Representative Conditions :
-
Catalyst: (R)-TRIP (15 mol%)
-
Solvent: MTBE, –20°C
-
Yield: 85%, 92% ee
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Cyclocondensation Reactions
The core structure is synthesized via one-step cyclocondensation of β-ketoesters with aminopyrazoles under acidic or oxidative conditions . For example:
Optimized conditions (Table 1):
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Solvent | Ethanol | 94 |
| Acid (equiv) | 6 HOAc | 94 |
| Atmosphere | O | 94 |
| Temperature | 130°C | 94 |
This method achieves near-quantitative yields under oxygen due to oxidative dehydrogenation .
Nucleophilic Substitution
The 4-keto group and methyl substituent participate in nucleophilic attacks:
-
Chlorination : Reacts with POCl to form 4-chloro derivatives, enabling further functionalization .
-
Amination : Morpholine substitutes chlorine at position 7 in dichloro intermediates under mild conditions (KCO, RT) .
Electrophilic Substitution
The pyridine ring undergoes electrophilic substitutions at electron-rich positions:
Oxidation
The 4-keto group resists oxidation, but side-chain methyl groups oxidize to carboxylates under strong oxidants (e.g., KMnO) .
Reduction
-
Catalytic Hydrogenation : Pd/C in ethanol reduces the pyridine ring to a piperidine derivative, altering ring aromaticity .
-
LiAlH4_44 : Selectively reduces the keto group to a hydroxyl group, forming 4-hydroxy intermediates .
Cross-Coupling Reactions
The compound serves as a scaffold for Suzuki-Miyaura and Buchwald-Hartwig couplings:
| Reaction Type | Reagents | Product Application |
|---|---|---|
| Suzuki-Miyaura | Aryl boronic acid, Pd(PPh) | Biaryl derivatives |
| Buchwald-Hartwig | Aryl halide, Pddba | N-aryl derivatives |
Oxidative Cyclization
Proposed mechanism for cyclocondensation (Figure 1):
-
Enol formation : β-ketoester tautomerizes to enol.
-
Nucleophilic attack : Enol attacks aminopyrazole.
-
Oxidative dehydrogenation : O removes H, forming the aromatic system .
Hydroxylation Resistance
Mutations in Rv1751 (FAD-hydroxylase) reduce antitubercular efficacy by hydroxylating the core scaffold .
Stability and Reactivity Trends
| Condition | Effect on Reactivity |
|---|---|
| Acidic (HOAc) | Accelerates cyclization |
| Basic (KCO) | Facilitates substitution |
| Oxidative (O) | Drives dehydrogenation |
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that derivatives of 2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-one exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study highlighted the synthesis of pyrazolo[4,3-c]pyridines that demonstrated low micromolar GI50 values against K562 and MCF-7 cancer cells. The most potent compounds induced apoptosis through mechanisms such as poly(ADP-ribose) polymerase cleavage and activation of caspase 9 .
Enzymatic Inhibition
The compound has also shown potential as an inhibitor of specific kinases. For example, related pyrazolo compounds have been reported to exhibit moderate inhibitory activity against cyclin-dependent kinase 1 (CK1d), p38 mitogen-activated protein kinase (p38a), and aurora A kinase. These findings suggest that the pyrazolo scaffold could be further explored for developing targeted cancer therapies .
Neuroprotective Effects
Studies have indicated that pyrazolo derivatives may possess neuroprotective properties. The ability to modulate neuroinflammatory responses and protect neuronal cells from oxidative stress has been observed in some pyrazolo compounds. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's diseases .
Material Science Applications
Photophysical Properties
The unique structural characteristics of this compound allow it to function effectively in photophysical applications. Research has shown that these compounds can serve as efficient pH indicators due to their fluorescence properties. This capability opens avenues for their use in biosensors and other analytical devices where pH monitoring is crucial .
Synthesis of Functional Materials
The compound's ability to undergo various synthetic transformations makes it a valuable building block in creating functional materials. Recent advancements have focused on modifying the pyrazolo framework to enhance its properties for applications in organic electronics and photonic devices .
Summary of Case Studies
| Study | Findings | Application Focus |
|---|---|---|
| Study on Antiproliferative Activity | Demonstrated low micromolar GI50 values against K562 and MCF-7 cells; induced apoptosis via PARP-1 cleavage | Cancer therapy |
| Enzymatic Inhibition Research | Moderate inhibition of CK1d, p38a, and aurora A kinases | Targeted cancer therapies |
| Neuroprotection Study | Modulated neuroinflammatory responses; protected neuronal cells from oxidative stress | Neurodegenerative disease treatment |
| Photophysical Properties Investigation | Effective fluorescence properties for pH sensing applications | Biosensors and analytical devices |
Mechanism of Action
The mechanism of action of 2-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Analogues
Physicochemical Properties
- Molecular Weight and Solubility : The target compound (150.18 g/mol) is smaller than most analogues (e.g., 193.20 g/mol for 7-(methoxymethyl)-2-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one , ), likely enhancing aqueous solubility compared to bulkier derivatives .
- Stability : Electron-withdrawing groups (e.g., trifluoromethyl in 4j , ) improve thermal stability, whereas the target compound’s methyl group may confer lipophilicity .
Patent Landscape and Drug Design Potential
Recent patents (e.g., ) emphasize 4H-pyrido[1,2-a]pyrimidin-4-one derivatives with complex substituents (e.g., 2-(4-ethyl-6-methylpyrazolo[1,5-a]pyridin-2-yl) ), underscoring the pharmaceutical relevance of pyrazolo-fused scaffolds . The target compound’s simplicity positions it as a foundational scaffold for further functionalization, particularly in introducing bioisosteres (e.g., trifluoromethyl or carboxylate groups) to optimize pharmacokinetics.
Biological Activity
2-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and therapeutic applications based on diverse research findings.
- IUPAC Name : this compound
- Molecular Formula : C₉H₉N₃O
- Molecular Weight : 159.19 g/mol
- CAS Number : 2402836-99-9
Biological Activity Overview
Research indicates that this compound exhibits various biological activities including:
- Antiproliferative Effects :
- Anti-inflammatory Properties :
- Antiviral Activity :
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural features. Modifications at various positions on the pyrazole ring can enhance or diminish its activity. For example:
- Substituents at the 3 and 5 positions significantly affect its antiproliferative potency and selectivity towards COX enzymes .
Case Study 1: Anticancer Activity
A study conducted on a series of pyrazolo[1,5-a]pyridines revealed that derivatives of this compound exhibited potent inhibitory effects against human cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest in the G2/M phase.
Case Study 2: Anti-inflammatory Mechanism
In vivo studies using carrageenan-induced paw edema models demonstrated that the compound significantly reduced swelling compared to control groups treated with standard anti-inflammatory drugs like indomethacin . This suggests a potential therapeutic role in managing inflammatory conditions.
Data Table: Biological Activity Summary
Q & A
Q. What are the standard synthetic routes for 2-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-one?
- Methodological Answer : The synthesis typically involves condensation reactions under controlled conditions. For example, derivatives of pyrazolo[1,5-a]pyridines can be synthesized by reacting silylformamidine with precursor compounds in benzene, followed by crystallization from hexane . Refluxing in pyridine with subsequent neutralization (e.g., using HCl) and recrystallization from dioxane or ethanol yields high-purity products, as demonstrated for analogous pyrazolo[1,5-a]pyrimidines (70% yield) . Key steps include solvent selection (e.g., methanol for solubility), heating (60–100°C), and purification via column chromatography or recrystallization.
Q. How should researchers characterize this compound using spectroscopic and analytical methods?
- Methodological Answer :
- 1H/13C NMR : Assign peaks by comparing coupling constants and chemical shifts to literature data. For example, pyrazolo[1,5-a]pyrimidine derivatives show characteristic aromatic proton signals at δ 6.8–8.5 ppm and carbonyl carbons at δ 160–170 ppm .
- Mass Spectrometry (MS) : Use high-resolution MS to confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
- Elemental Analysis : Compare calculated vs. observed C/H/N percentages (e.g., C: 62.77% calculated vs. 62.69% observed for a related compound) to verify purity .
Q. What solvents and conditions are optimal for recrystallization?
- Methodological Answer : Ethanol, dioxane, and hexane are commonly used. For instance, 7-amino-pyrazolo[1,5-a]pyrimidines are recrystallized from ethanol, yielding >98% purity . Slow cooling (0–5°C) after reflux improves crystal formation. For hygroscopic compounds, anhydrous solvents and inert atmospheres (N2/Ar) are recommended .
Advanced Research Questions
Q. How can researchers resolve discrepancies between calculated and observed analytical data (e.g., elemental analysis)?
- Methodological Answer : Discrepancies often arise from hydration, solvent residues, or incomplete purification. For example, a pyrazolo[1,5-a]pyrimidine derivative showed C: 53.94% (calculated) vs. 53.69% (observed) due to trace solvent retention . Mitigation strategies:
-
Purification : Repeat recrystallization or use preparative HPLC.
-
Thermogravimetric Analysis (TGA) : Confirm solvent loss during heating (e.g., 100–150°C).
-
Karl Fischer Titration : Quantify residual water .
Compound Calculated C (%) Observed C (%) Deviation Source Reference C21H16ClN7Al 62.77 62.69 Solvent retention C19H15F3N6O2 54.81 54.61 Hydration
Q. What strategies improve regioselective functionalization at position 7 of the pyrazolo[1,5-a]pyridine core?
- Methodological Answer : Regioselectivity is influenced by steric and electronic factors. For example, silylformamidine-mediated reactions favor position 7 due to the electron-deficient nature of the pyridine ring . Advanced methods include:
- Directed Ortho-Metalation : Use directing groups (e.g., methoxy) to guide substituents .
- Catalytic Systems : Pd/Cu catalysts enable Suzuki-Miyaura coupling at position 7 (e.g., aryl halide derivatives) .
- Computational Modeling : DFT calculations predict reactive sites by analyzing Fukui indices .
Q. How can computational methods predict tautomeric stability or reactivity?
- Methodological Answer :
- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to compare tautomer energies (e.g., keto-enol equilibria) .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. water) on tautomeric distribution .
- NMR Chemical Shift Prediction : Tools like ACD/Labs or Gaussian validate experimental spectra against computed values .
Q. What are the best practices for designing multi-step syntheses using this compound as an intermediate?
- Methodological Answer :
- Protecting Groups : Use tert-butoxycarbonyl (Boc) for amine protection during subsequent reactions .
- Sequential Functionalization : Prioritize halogenation (e.g., bromination at position 3) before cross-coupling .
- Scale-Up Considerations : Replace hazardous solvents (e.g., benzene with toluene) and optimize catalyst loading (e.g., 1 mol% Pd) .
Q. How to evaluate the thermal stability of this compound derivatives?
- Methodological Answer :
- Differential Scanning Calorimetry (DSC) : Measure decomposition temperatures (Td) under nitrogen (e.g., 220–250°C for related compounds) .
- Thermogravimetric Analysis (TGA) : Monitor mass loss (%) at 10°C/min to identify degradation steps .
- Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks and analyze via HPLC for degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
